![molecular formula C19H22ClN7O B2614932 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920368-96-3](/img/structure/B2614932.png)

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

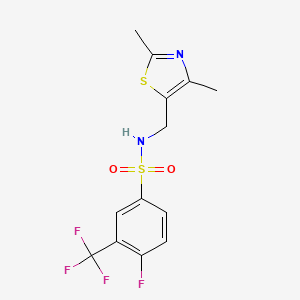

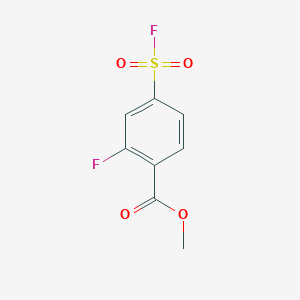

This compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It features a triazolopyrimidine core, which is a structure found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, a piperazine ring, and a chlorophenyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.9 g/mol and a formal charge of +1 . Other computed properties include a XLogP3-AA of 2.5, a topological polar surface area of 41.8 Ų, and a complexity of 623 .Scientific Research Applications

IDO1 Inhibition: Researchers have synthesized compounds related to this triazole scaffold, such as N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 inhibitors are being investigated for their potential in cancer immunotherapy.

LSD1 Inhibition: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . These compounds may have applications in cancer therapy.

- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms of fatty acid-binding proteins, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazoles may play a role in modulating these proteins .

Antibacterial Activity

1,2,4-triazoles, a related class, also show promise in antibacterial research:

- Antibacterial Potential : Compounds derived from the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine analogs exhibit good antibacterial activity against Staphylococcus aureus . This suggests their potential as antibacterial agents.

Green Chemistry Approaches

Efforts to develop environmentally friendly synthetic methods have led to the exploration of “green chemistry.” Researchers have investigated ultrasound chemistry and mechanochemistry for synthesizing triazoles . These methods minimize waste and energy consumption.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like cdk2 and USP28 , which play crucial roles in cell proliferation and cancer progression .

Mode of Action

Related compounds have been shown to bind to their target enzymes and inhibit their activity . This binding can affect protein levels and inhibit processes like cell proliferation and epithelial-mesenchymal transition .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell cycle progression . By inhibiting key enzymes, these compounds can cause alterations in cell cycle progression and induce apoptosis .

Pharmacokinetics

Similar compounds have been shown to have suitable pharmacokinetic properties, as indicated by in silico admet studies and drug-likeness studies .

Result of Action

Related compounds have been found to significantly inhibit the growth of various cell lines . They can also induce significant alterations in cell cycle progression and apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the specific cellular environment and the presence of other molecules .

properties

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJUKMOCLGFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)

![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)

![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)

![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)